

# Toxicological comparison of 2,6-Dimethylmorpholine isomers

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## Compound of Interest

Compound Name: 2,6-Dimethylmorpholine

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A toxicological comparison of the cis and trans isomers of **2,6-dimethylmorpholine** reveals significant differences, primarily documented in the context of their N-nitroso derivatives, which are potent carcinogens. The parent compounds themselves, while possessing inherent hazards, have not been as extensively studied in a comparative manner. This guide synthesizes the available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

## Acute Toxicity

Safety Data Sheets (SDS) provide some acute toxicity information for the cis-isomer and a mixture of the isomers. Data for the trans-isomer is less readily available, making a direct comparison challenging.

Isomer/Mixture	Route	Species	LD50 Value	Reference
cis-2,6-Dimethylmorpholine	Oral	Rat (male/female)	1270 mg/kg bw	[1]
cis-2,6-Dimethylmorpholine	Dermal	Rat (male/female)	> 1000 - < 2000 mg/kg bw	[1]
trans-2,6-Dimethylmorpholine Hydrochloride	-	-	No data available	[2]

The cis-isomer is classified as harmful if swallowed and toxic in contact with skin[1][3][4]. Both isomers are considered corrosive and can cause severe skin burns and eye damage[3][5][6].

## Carcinogenicity of N-Nitroso Derivatives

The most striking toxicological differences between the isomers are observed in the carcinogenicity of their N-nitroso derivatives (Me2NMOR). The carcinogenic potency and the target organs are highly dependent on both the isomer and the animal species studied.

### In Rats

In Fischer 344 rats, the trans isomer of N-nitroso-**2,6-dimethylmorpholine** is a more potent carcinogen than the cis isomer[7][8]. Studies where both isomers were administered to rats in their drinking water showed that animals treated with the trans isomer had a shorter survival time[7][8]. The primary tumors observed in rats were basal cell carcinomas and papillomas of the upper gastrointestinal tract, particularly the esophagus[7][8][9].

### In Guinea Pigs

In contrast to the findings in rats, the cis isomer of N-nitroso-**2,6-dimethylmorpholine** is significantly more carcinogenic in Strain-2 guinea pigs[10]. In a study where the isomers were administered by gavage, the cis isomer induced a nearly 100% incidence of liver tumors, along with tumors in the lung and adrenal cortex[10]. The trans isomer, at the same dose, resulted in almost no tumors[10].

## In Hamsters

Studies in Syrian golden hamsters have shown that N-nitroso-**2,6-dimethylmorpholine** induces tumors, but a direct comparison of the carcinogenic potency of the individual isomers is not as clearly defined as in rats and guinea pigs[11]. The tumors in hamsters primarily target the liver (angiosarcomas), pancreas (ductal adenocarcinomas), and respiratory tract (adenocarcinomas of the lung and olfactory adenocarcinomas of the nasal cavity)[9].

This species-specific difference in carcinogenic potency suggests distinct mechanisms of metabolic activation for the two isomers in different species[10].

## Experimental Protocols

### Carcinogenicity Study in Rats

- Animals: Fischer 344 rats[7][8].
- Administration: The cis and trans isomers of N-nitroso-**2,6-dimethylmorpholine** were administered in the drinking water at concentrations of 20 mg/L and 50 mg/L[7][8]. A standard volume of 20 ml per day per rat was given five days a week[7][8].
- Endpoint: The measure of carcinogenic potency was the time until death with tumors[7][8].
- Pathology: Tissues from all major organs were preserved in formalin, and sections were stained with hematoxylin and eosin for microscopic examination.

### Carcinogenicity Study in Guinea Pigs

- Animals: Male Strain-2 guinea pigs[10].
- Administration: The cis and trans isomers of N-nitroso-**2,6-dimethylmorpholine** were administered by gavage as solutions in oil, twice weekly for 30 weeks[10].
- Endpoint: Incidence and type of tumors.
- Pathology: Tissues were examined for gross and microscopic evidence of neoplasia.

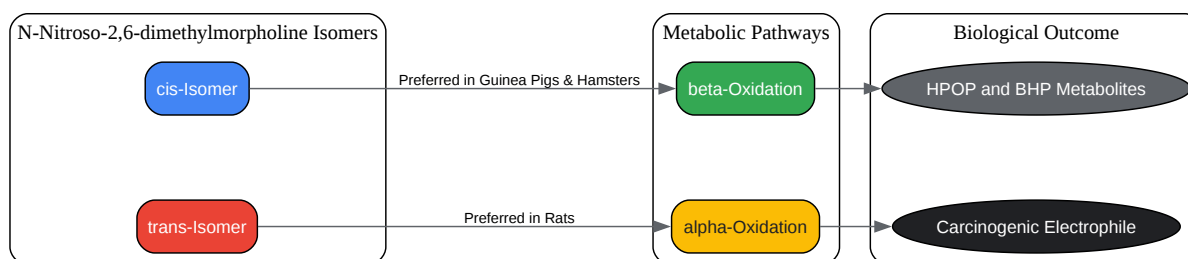
## Metabolic Activation and Signaling Pathways

The differential carcinogenicity of the cis and trans isomers of N-nitroso-**2,6-dimethylmorpholine** is attributed to differences in their metabolic activation. The primary metabolic pathways are  $\alpha$ -hydroxylation and  $\beta$ -hydroxylation.

- $\alpha$ -Hydroxylation: This pathway is considered to be the primary activation pathway leading to the formation of a carcinogenic electrophile.
- $\beta$ -Hydroxylation: This pathway leads to the formation of metabolites such as N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitroso-bis(2-hydroxypropyl)amine (BHP) [12].

Studies have shown that the trans isomer of N-nitroso-**2,6-dimethylmorpholine** appears to be preferentially metabolized by  $\alpha$ -oxidation in rats, which correlates with its higher carcinogenic potency in this species[12]. Conversely, the cis isomer is more favorably metabolized by  $\beta$ -oxidation in all three species tested (rats, hamsters, and guinea pigs)[12]. This suggests that the  $\beta$ -oxidation pathway may be of primary importance in carcinogenesis by N-nitroso-**2,6-dimethylmorpholine** in hamsters and guinea pigs[12].

Below is a diagram illustrating the proposed metabolic pathways.

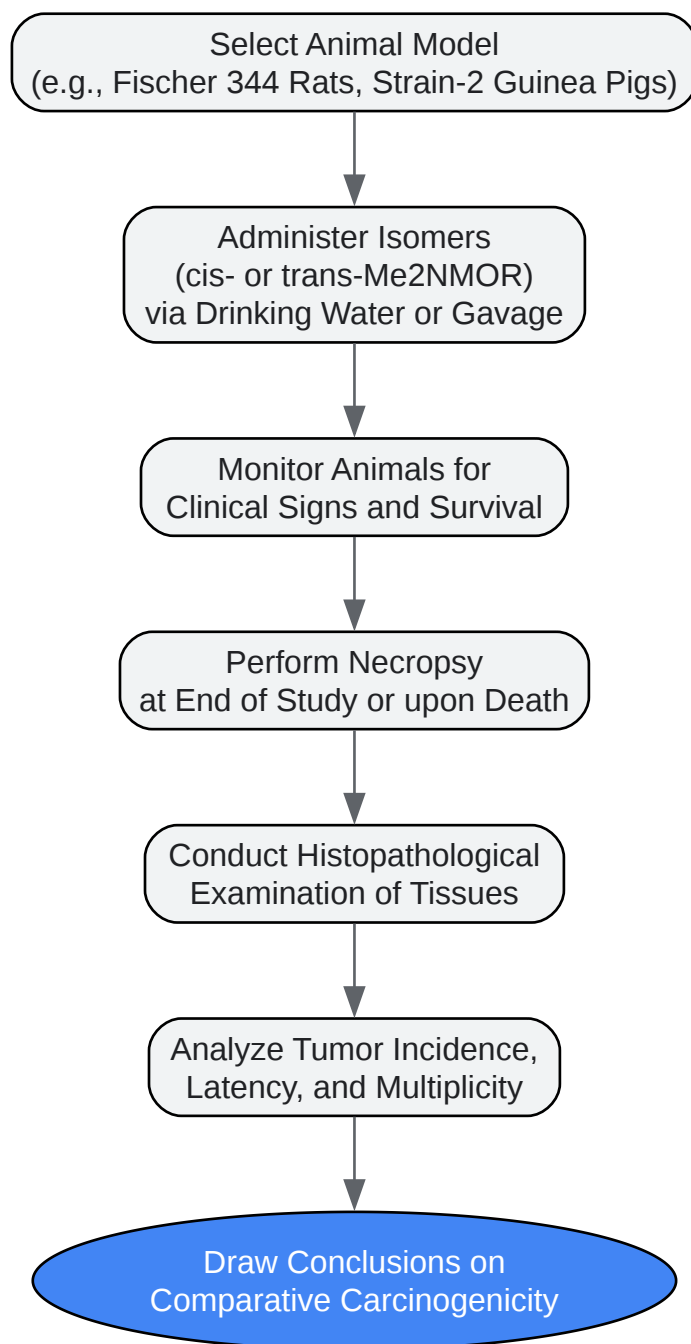


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Caption: Proposed metabolic activation pathways for N-nitroso-**2,6-dimethylmorpholine** isomers.

## Experimental Workflow for Carcinogenicity Studies

The general workflow for the comparative carcinogenicity studies is outlined below.



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Caption: General experimental workflow for comparative carcinogenicity bioassays.

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